1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(14-8-9-14)10-12-18-16(20)17-11-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKOCZRZJUUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a cyclopropyl group and a phenylpropyl moiety, which are critical for its biological interactions.
The biological activity of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Inhibition of Enzymatic Activity
Studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for further investigation in cancer therapies .
Biological Activity in Cell Lines
Research has been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| B16 Melanoma | <1 | Tubulin polymerization inhibition |
| MCF-7 Breast Cancer | 5 | Induction of apoptosis |
| A549 Lung Cancer | 10 | Cell cycle arrest |
Case Studies
Case Study 1: Antivascular Activity
A study focusing on cyclopropyl derivatives demonstrated that 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea exhibited significant antivascular activity. The compound was shown to inhibit tubulin polymerization, leading to the rounding up of endothelial cells, which is indicative of its potential use in anti-cancer therapies .
Case Study 2: Structural Analogues
Research on structurally related compounds has provided insight into the importance of specific functional groups in enhancing biological activity. For instance, enantiomerically pure analogues of similar cyclopropyl compounds were found to exhibit varied potencies against cancer cell lines, suggesting that stereochemistry plays a critical role in their effectiveness .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea is essential for its development as a therapeutic agent. Preliminary studies indicate that while the compound shows promising anticancer properties, further research is needed to evaluate its safety profile and long-term effects.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
1. Antitumor Activity
Preliminary studies suggest that derivatives of urea compounds, including this specific structure, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways.
2. Enzyme Inhibition
Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may enhance therapeutic effects related to pain and inflammation.
3. Mutagenicity and Toxicity
While some urea derivatives demonstrate beneficial effects, there are concerns regarding their mutagenic potential. Studies have shown that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles.
Case Study 1: Antitumor Efficacy
A study investigating a related compound demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA cross-linking, which is crucial for its therapeutic effectiveness against tumors.
Case Study 2: Enzyme Interaction
In a pharmacological assessment, a closely related urea derivative was shown to inhibit FAAH effectively. This inhibition led to increased levels of anandamide, suggesting potential applications in treating anxiety and stress-related disorders.
| Compound Name | Antitumor Activity | FAAH Inhibition | Mutagenicity Risk |
|---|---|---|---|
| This compound | Moderate | Yes | High |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | High | No | Moderate |
| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | Yes | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and known applications of the target compound and its analogs:
Key Research Findings
Cyclohexyl vs. Cyclopropyl-Hydroxypropyl Substituents
- The cyclohexyl group’s conformational flexibility may also affect binding affinity compared to the rigid cyclopropyl group in the target .
- The cyclopropyl-hydroxypropyl group in the target compound introduces a hydrogen-bond donor (-OH), which could improve interactions with polar biological targets (e.g., enzymes or receptors) but may reduce blood-brain barrier penetration.
Methoxyphenyl vs. Hydroxypropyl Modifications
- The 4-methoxyphenyl substituent in ’s compound enhances lipophilicity and electron-donating effects, which might favor membrane permeability but reduce solubility.
Adamantane-Based Ureas
- The adamantyl group in ’s compound significantly increases molecular weight (312.45 g/mol) and steric bulk, which could improve binding to hydrophobic pockets (e.g., in viral proteins or lipid-rich tissues) but may limit metabolic stability. The target’s cyclopropyl group offers a compromise between rigidity and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
